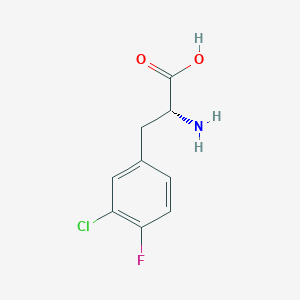

3-Chloro-4-fluoro-D-phenylalanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

ANSQVYFGAKUAFD-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)F |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Fluoro D Phenylalanine

Stereoselective Synthesis of the D-Enantiomer

Achieving the desired D-configuration at the α-carbon is the most critical aspect of the synthesis. This is accomplished through several stereoselective strategies.

Asymmetric catalysis provides an efficient route to enantiomerically enriched compounds. One of the most effective methods for synthesizing the D-enantiomer of 3-chloro-4-fluorophenylalanine derivatives is through the asymmetric α-alkylation of a glycine (B1666218) equivalent using a chiral phase-transfer catalyst. nih.gov

This approach involves the alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with 3-chloro-4-fluorobenzyl bromide. The stereochemical outcome is controlled by a pseudoenantiomeric pair of Cinchona alkaloid-derived quaternary ammonium (B1175870) salt catalysts. To obtain the (R)-enantiomer (D-form), a cinchonine-derived catalyst is typically employed. This reaction proceeds with high yield and excellent enantioselectivity. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide | N-(diphenylmethylene)glycine tert-butyl ester & 3-chloro-4-fluorobenzyl bromide | (R)-tert-Butyl N-(diphenylmethylene)-(3-chloro-4-fluorophenyl)alaninate | 97 | 98 | nih.gov |

Chiral auxiliaries are another established strategy for stereocontrolled synthesis. wikipedia.org For instance, the Schöllkopf method, which utilizes a bis-lactim ether derived from valine as a chiral auxiliary, is a powerful tool for asymmetric amino acid synthesis. nih.govresearchgate.net Although documented for the L-enantiomer of a related compound (3-azide-4-fluoro-L-phenylalanine), the use of the corresponding D-valine-derived auxiliary would direct the alkylation to furnish the D-phenylalanine derivative. nih.govresearchgate.net The process involves metallation of the auxiliary followed by alkylation with 3-chloro-4-fluorobenzyl bromide and subsequent hydrolysis to release the desired D-amino acid.

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. Two primary biocatalytic strategies are applicable for producing 3-Chloro-4-fluoro-D-phenylalanine: enzymatic kinetic resolution and asymmetric synthesis. researchgate.netsigmaaldrich.com

Enzymatic Kinetic Resolution: This method starts with a racemic mixture of DL-3-chloro-4-fluorophenylalanine. An enzyme that selectively acts on the L-enantiomer is used, leaving the desired D-enantiomer untouched. Phenylalanine ammonia-lyase (PAL) is an example of an enzyme that can be used for this purpose. researchgate.net It catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to form the corresponding cinnamic acid. By applying this enzyme to the racemic mixture, the L-enantiomer is consumed, allowing for the isolation of highly pure D-3-chloro-4-fluorophenylalanine. researchgate.net

Asymmetric Synthesis: This approach involves the conversion of a prochiral precursor, 3-chloro-4-fluorophenylpyruvic acid, directly into the D-amino acid. This is achieved using engineered D-amino acid dehydrogenases (D-AADH) or D-aminotransferases (DATA). researchgate.netmdpi.com These enzymes catalyze the reductive amination of the α-keto acid with high stereoselectivity. The process often requires a cofactor regeneration system, for example, using glucose dehydrogenase (GDH) to recycle NADH. researchgate.netmdpi.com

| Biocatalytic Method | Enzyme Type | Starting Material | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Phenylalanine Ammonia-Lyase (PAL) | DL-3-Chloro-4-fluorophenylalanine | D-3-Chloro-4-fluorophenylalanine | High enantiomeric purity (>99% ee) | researchgate.net |

| Asymmetric Synthesis | Engineered D-Amino Acid Dehydrogenase (D-AADH) | 3-Chloro-4-fluorophenylpyruvic acid | D-3-Chloro-4-fluorophenylalanine | High atom economy and direct access to D-enantiomer | researchgate.net |

The synthesis of this compound relies on the availability of key precursors, primarily the appropriately substituted aromatic starting material. The most common precursor is 3-chloro-4-fluorobenzyl bromide, used in alkylation reactions. nih.gov

The synthesis of this benzyl (B1604629) bromide typically begins with commercially available 3-chloro-4-fluorobenzaldehyde (B1582058). sigmaaldrich.comnih.govchemicalbook.com The aldehyde is first reduced to 3-chloro-4-fluorobenzyl alcohol, commonly using a reducing agent like sodium borohydride. The resulting alcohol is then converted to the corresponding bromide using a brominating agent such as phosphorus tribromide or hydrobromic acid.

Another important precursor, particularly for biocatalytic routes, is 3-chloro-4-fluorophenylpyruvic acid. Its synthesis can be achieved through the Erlenmeyer-Plöchl reaction, where 3-chloro-4-fluorobenzaldehyde is condensed with N-acetylglycine to form an azlactone, which is subsequently hydrolyzed to yield the α-keto acid.

The ultimate starting material for these precursors is often 3-chloro-4-fluoroaniline (B193440), which can be prepared by the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. google.comnih.gov

Total Synthesis Routes and Efficiency Analysis

A complete and efficient total synthesis of this compound can be constructed based on the asymmetric phase-transfer catalysis method. The route provides high yield and excellent control of stereochemistry.

The synthesis commences with the alkylation of the tert-butyl ester of glycine Schiff base with 3-chloro-4-fluorobenzyl bromide. This key step is performed in a biphasic system (e.g., toluene/water) using a cinchonine-derived phase-transfer catalyst and a base such as cesium hydroxide. This reaction has been shown to produce the protected D-amino acid ester, (R)-tert-Butyl N-(diphenylmethylene)-(3-chloro-4-fluorophenyl)alaninate, in 97% yield and with a 98% enantiomeric excess (ee). nih.gov

The final step involves the deprotection of the amino and carboxyl groups. The Schiff base (diphenylmethylene group) and the tert-butyl ester are typically removed under acidic conditions, for example, by treatment with aqueous hydrochloric acid, to yield the final product, this compound hydrochloride.

Preparation of Isotopic Analogs of this compound for Research Applications (e.g., 13C, 14C, D, 3H)

Isotopically labeled analogs of this compound are crucial tools in metabolic studies, mechanistic investigations, and as internal standards in analytical chemistry. scripps.edu Standard labeling procedures can be adapted for the synthesis of these analogs.

Deuterium (B1214612) (D) and Carbon-13 (¹³C) Labeling: Deuterium and carbon-13 can be incorporated into the aromatic ring or the amino acid side chain. A synthetic route analogous to that for making labeled 4-fluorophenylalanine can be employed. researchgate.netnih.govnih.govresearchgate.net This could involve starting with a ¹³C-labeled precursor, such as a labeled acetone, to construct the aromatic ring. nih.govresearchgate.net Deuterium can be introduced onto the aromatic ring via acid-catalyzed H/D exchange using deuterated acid (DCl) in heavy water (D₂O) at elevated temperatures. nih.govnih.gov For example, a [¹³C, D]-labeled 3-chloro-4-fluoroaniline could be synthesized and then converted into the target amino acid.

Tritium (B154650) (³H) Labeling: Tritium is a beta-emitting radioisotope commonly introduced in the final steps of a synthesis. A powerful method is catalytic tritiodehalogenation. nih.gov This would involve preparing a di-halogenated precursor, for instance, 2,5-dibromo-3-chloro-4-fluorobenzyl bromide, and then reducing it with tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C). This would replace the bromo- or iodo-substituents with tritium, yielding the ³H-labeled this compound.

Carbon-14 (¹⁴C) Labeling: Carbon-14 labeling often involves introducing the isotope via a small, commercially available ¹⁴C-labeled building block. For example, in a Strecker synthesis approach, a ¹⁴C-labeled cyanide source, like K¹⁴CN, could be reacted with 3-chloro-4-fluorobenzaldehyde and ammonia to form the corresponding α-aminonitrile, which is then hydrolyzed to the ¹⁴C-carboxyl-labeled amino acid.

Stereochemical Considerations and Enantiomeric Purity Assessment of 3 Chloro 4 Fluoro D Phenylalanine

Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Ensuring the enantiomeric purity of 3-Chloro-4-fluoro-D-phenylalanine is paramount, as the presence of the corresponding L-enantiomer could lead to different biological effects. Several analytical techniques are employed to separate and quantify enantiomers, thereby determining the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary and widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP is critical and often based on the molecular structure of the analyte. For phenylalanine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are common. In the analysis of a structurally related compound, (R)-tert-Butyl N-(diphenylmethylene)-(3-chloro-4-fluorophenyl)alaninate, a Daicel Chiralcel OD-H column was successfully used to achieve high enantiomeric excess. rsc.org The separation is achieved through transient diastereomeric complex formation between the analyte and the chiral selector on the stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for enantiomeric analysis, offering high resolution and sensitivity. Amino acids are not inherently volatile, so they require derivatization prior to analysis. This process converts the amino and carboxylic acid groups into less polar, more volatile functional groups. If the sample is contaminated with other derivatives of the same amino acid, GC-MS provides the sum of the enantiomers of all derivatives, whereas HPLC analyzes the specific derivative. nih.gov For accurate determination, especially when racemization during sample preparation is a concern, a deuterium-labeling method can be used with GC-MS. nih.gov In this approach, racemization is paralleled by deuterium (B1214612) exchange at the alpha-carbon, allowing for the precise quantification of the original D-amino acid content. nih.gov

To enhance detection sensitivity, especially in biological samples, fluorogenic derivatizing agents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used. wikipedia.org The resulting fluorescent derivatives can be separated on a chiral column and detected with high sensitivity, enabling the determination of D-amino acids in complex matrices like serum or tissue homogenates. wikipedia.orgacs.org

Stereochemical Stability and Potential for Racemization in Biological Milieus

The stereochemical stability of this compound is a critical determinant of its in vivo behavior. Racemization, the conversion of one enantiomer into an equal mixture of both (a racemate), can occur through non-enzymatic or enzymatic pathways in biological environments.

Non-Enzymatic Racemization: The spontaneous interconversion of L- and D-amino acids is a known, albeit generally slow, process in proteins and peptides. nih.gov This reaction is dependent on factors such as time, temperature, and pH. nih.govcreation.com The mechanism involves the removal of the proton from the α-carbon, forming a planar, achiral carbanion intermediate. creation.com Reprotonation can then occur from either face of the plane, resulting in either the original D-enantiomer or the L-enantiomer. creation.com While this process is significant over long geological timescales or in aging proteins within the body, its rate for free amino acids under physiological conditions (neutral pH, 37°C) is typically low. nih.gov

Enzymatic Racemization: Biological systems contain enzymes called racemases that specifically catalyze the interconversion of L- and D-amino acid enantiomers. nih.gov For instance, phenylalanine racemase is an ATP-dependent enzyme that catalyzes the racemization of phenylalanine. wikipedia.org Such enzymes play roles in bacterial metabolism and the synthesis of D-amino acids for incorporation into structures like peptidoglycan cell walls. nih.gov The presence of these enzymes in a given biological milieu could potentially lead to the conversion of administered this compound to its L-enantiomer, which could alter its activity and metabolic fate. Therefore, the stereochemical stability of this compound in preclinical systems is not absolute and must be evaluated within the context of the specific biological environment, including its potential susceptibility to relevant racemase enzymes.

Comparative Biological Activity of D- vs. L-Enantiomers in Preclinical Systems

The three-dimensional structure of a molecule is crucial for its interaction with biological targets like enzymes and receptors, which are themselves chiral. Consequently, the D- and L-enantiomers of 3-Chloro-4-fluoro-phenylalanine are expected to exhibit different biological activities, potencies, and metabolic profiles. While direct comparative studies on this specific compound are not widely published, research on structurally similar phenylalanine analogs provides clear evidence of stereospecific biological effects.

A study on Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide, a potential antimycobacterial agent, demonstrated stark differences between its enantiomers. The R-enantiomer, derived from D-phenylalanine, showed significant activity against mycobacterial strains, whereas the S-enantiomer (from L-phenylalanine) was inactive. nih.gov This highlights a case where the biological activity is exclusive to the D-configuration.

In the field of medical imaging, enantiomers of radiolabeled amino acids have shown different properties for tumor detection. A study comparing the D- and L-isomers of a fluorinated phenylalanine derivative, p-(2-[¹⁸F]fluoroethyl)-phenylalanine ([¹⁸F]FEP), in a rat glioma model revealed significant differences in cellular uptake. caldic.com While both isomers were transported by the large-neutral amino acid (L) transport system, the L-isomer showed much faster and higher uptake in glioma cells compared to the D-isomer. caldic.com This suggests a different affinity for the subtypes of the transporter system, with L-[¹⁸F]FEP showing a preference for the LAT1 subtype, a preference not shared by the D-isomer. caldic.com

These examples from related compounds strongly support the principle that the D- and L-enantiomers of 3-Chloro-4-fluoro-phenylalanine would possess distinct biological profiles. Any preclinical evaluation would need to consider that they could differ in mechanism of action, efficacy, transport, and metabolism.

Mechanistic Investigations of 3 Chloro 4 Fluoro D Phenylalanine at Molecular and Cellular Levels

Interactions with Amino Acid Transporters and Uptake Mechanisms

The cellular uptake of amino acids is mediated by a variety of specialized transport systems. For large neutral amino acids (LNAAs) like phenylalanine, the L-type amino acid transporter 1 (LAT1) and the Alanine-Serine-Cysteine Transporter 2 (ASCT2) are of significant importance.

Characterization of Specific Membrane Transport Systems (e.g., LAT, ASCT)

Direct studies characterizing the interaction of 3-Chloro-4-fluoro-D-phenylalanine with specific membrane transport systems have not been reported. However, based on the properties of these transporters, some inferences can be made.

L-type Amino Acid Transporter 1 (LAT1): LAT1 is a sodium-independent transporter responsible for the transport of large neutral amino acids, including phenylalanine, across the blood-brain barrier and into various tissues. nih.gov It is known to be stereoselective, generally showing a higher affinity for L-enantiomers compared to their D-counterparts. pharmainfonepal.com The presence of halogen atoms on the phenyl ring can influence the affinity for LAT1. For instance, substitutions at the meta-position (position 3) of phenylalanine have been shown to enhance affinity for LAT1. nih.gov Therefore, it is plausible that this compound may interact with LAT1, although likely with a lower affinity than its L-isomer.

Alanine-Serine-Cysteine Transporter 2 (ASCT2): ASCT2 is a sodium-dependent transporter for small and large neutral amino acids. While it transports phenylalanine, its stereoselectivity and the influence of ring substitutions are less characterized compared to LAT1. It is possible that this compound could be a substrate or inhibitor of ASCT2, but further investigation is required.

Kinetic Analysis of Cellular Accumulation in In Vitro Models

Specific kinetic data (such as Km and Vmax) for the cellular accumulation of this compound in in vitro models are not available. To provide context, the table below presents kinetic data for the transport of related amino acids by LAT1.

Table 1: Kinetic Parameters of Related Amino Acids for LAT1-mediated Transport

| Compound | Transporter | Km (μM) | Vmax (relative to L-leucine) | Reference |

|---|---|---|---|---|

| L-Phenylalanine | LAT1 | 15 | 1.0 | pharmainfonepal.com |

| D-Phenylalanine | LAT1 | Higher than L-Phe | Similar to L-Phe | pharmainfonepal.com |

| Melphalan (L-isomer) | LAT1 | Lower affinity than endogenous substrates | Slower than endogenous substrates | quizlet.com |

Engagement with Aromatic Amino Acid Metabolic Enzymes

The metabolism of phenylalanine is primarily governed by a series of enzymes that can be influenced by structural analogs.

Substrate Specificity and Inhibition Kinetics of Key Phenylalanine-Metabolizing Enzymes

There is a lack of direct studies on the substrate specificity and inhibition kinetics of key phenylalanine-metabolizing enzymes by this compound. The primary enzymes in this pathway are phenylalanine hydroxylase, aromatic L-amino acid decarboxylase, and phenylalanine ammonia-lyase.

Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of L-phenylalanine to L-tyrosine. smpdb.canih.gov PAH exhibits high substrate specificity for the L-enantiomer, and D-phenylalanine is not a substrate. Therefore, it is highly unlikely that this compound would be a substrate for PAH. It may, however, act as an inhibitor, although this has not been experimentally verified.

Aromatic L-Amino Acid Decarboxylase (AADC): AADC is involved in the synthesis of neurotransmitters by decarboxylating aromatic L-amino acids. mdpi.comrsc.org While its primary substrates are L-DOPA and 5-hydroxy-L-tryptophan, it can also act on other L-aromatic amino acids. Studies on related compounds, such as 4-chloro-L-phenylalanine, have shown interaction with AADC. nih.gov The D-isomer, this compound, is not expected to be a substrate but could potentially exhibit inhibitory activity.

Phenylalanine Ammonia (B1221849) Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.gov This enzyme is not naturally present in animals. Due to its structural similarity to phenylalanine, 3-Chloro-DL-phenylalanine has been suggested to act as a potential inhibitor of PAL.

The following table presents inhibition data for related compounds on AADC.

Table 2: Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by Phenylalanine Analogs

| Inhibitor | Enzyme Source | Type of Inhibition | Observations | Reference |

|---|---|---|---|---|

| Amino acids with aromatic/large aliphatic side chains | Rat striatal synaptosomes | Inhibition of dopamine (B1211576) synthesis from L-DOPA | Inhibition likely due to competition for transport, not direct enzyme inhibition. | |

| 4-Chloro-L-phenylalanine | Bacillus atrophaeus | Substrate | Showed 520% relative activity compared to L-phenylalanine. | nih.gov |

Perturbation of Downstream Metabolite Profiles

Direct evidence of how this compound perturbs downstream metabolite profiles is not documented. Hypothetically, if it were to inhibit key enzymes in phenylalanine metabolism, it could lead to an accumulation of the respective substrates and a depletion of the products. For instance, inhibition of PAH could lead to hyperphenylalaninemia, a condition where phenylalanine levels are elevated in the blood.

Modulation of Protein Synthesis and Aminoacylation Processes

Amino acid analogs can interfere with protein synthesis by being mistakenly recognized and utilized by aminoacyl-tRNA synthetases.

Phenylalanyl-tRNA synthetase (PheRS) is the enzyme responsible for attaching phenylalanine to its cognate tRNA (tRNAPhe), a crucial step in protein synthesis. smpdb.ca PheRS is highly specific for L-phenylalanine. While some non-canonical amino acids can be incorporated into proteins, the efficiency is generally low. It is plausible that this compound, as a D-amino acid, would not be a substrate for PheRS and therefore would not be incorporated into proteins. However, it could potentially act as a competitive inhibitor of PheRS, thereby modulating protein synthesis. Studies on p-chlorophenylalanine have shown that it does not compete with phenylalanine for aminoacylation of tRNA.

Incorporation into Peptides and Proteins

The incorporation of amino acids into proteins during translation is a highly specific process, primarily utilizing the 20 canonical L-amino acids. wikipedia.orgyoutube.com The cellular machinery, particularly the ribosome and aminoacyl-tRNA synthetases, is intrinsically chiral-specific for L-enantiomers.

Direct ribosomal incorporation of D-amino acids into proteins is generally not observed in living systems. However, non-canonical amino acids (ncAAs), typically in their L-form, can be incorporated into proteins. This can occur through the promiscuity of the natural translational machinery or through engineered systems involving mutant aminoacyl-tRNA synthetases (aaRS) and corresponding tRNAs. nih.govrsc.organu.edu.au For instance, studies using E. coli-derived cell-free systems have demonstrated the successful incorporation of various ring-substituted L-phenylalanine analogs, including those with chloro- and fluoro- groups, into proteins with high efficiency. rsc.org The incorporation of fluorinated phenylalanines can enhance the catabolic stability and modulate the biophysical properties of peptides and proteins. nih.gov

While ribosomal synthesis is not a viable pathway for this compound, D-amino acids are found in nature, particularly in the peptide structures of microorganisms. nih.gov For example, fluorescently-tagged D-amino acids are used as probes to specifically label peptidoglycan in bacterial cell walls, indicating a mechanism for their enzymatic incorporation into these structures. rsc.org The presence of a D-amino acid in a peptide can confer resistance to proteolysis by proteases, which are specific for L-amino acid peptide bonds. acs.org Therefore, while this compound would not be incorporated into proteins via the genetic code, it could potentially be integrated into non-ribosomally synthesized peptides or used in synthetic peptide chemistry to create proteolytically stable analogs. acs.orgmdpi.com

Effects on tRNA Synthetase Activity and Specificity

Aminoacyl-tRNA synthetases (aaRS) are the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step in ensuring the fidelity of protein translation. dovepress.comrcsb.org These enzymes exhibit a high degree of specificity for their cognate L-amino acid substrates.

The active site of phenylalanyl-tRNA synthetase (PheRS) contains a hydrophobic pocket that recognizes the phenyl ring of phenylalanine. nih.gov This enzyme has been shown to erroneously activate tyrosine (Tyr), which is structurally similar to phenylalanine (Phe), but it possesses a proofreading or "editing" domain to hydrolyze the misacylated Tyr-tRNAPhe, thereby preventing mistranslation. nih.govnih.govchapman.edu

The introduction of halogen atoms onto the phenyl ring of L-phenylalanine can affect its interaction with PheRS. Studies on various para-halogenated L-phenylalanine analogs show that the enzyme's affinity decreases as the size of the halogen substituent increases. nih.gov However, engineered mutants of PheRS, such as the A294G variant which has an enlarged binding pocket, show a relaxed substrate specificity and can accommodate and activate a variety of para-substituted L-phenylalanine analogs, including p-bromophenylalanine and p-iodophenylalanine. nih.govnih.gov

Given the strict stereospecificity of aaRSs for L-amino acids, it is highly improbable that this compound would be recognized as a substrate by wild-type PheRS or even engineered variants designed for L-isomers. It would not be activated to form an aminoacyl-adenylate or be charged onto tRNAPhe. dovepress.comnih.gov Any cellular effect of this D-amino acid would likely not stem from its interaction with the translational machinery.

| Amino Acid Analog (L-isomer) | Interaction with PheRS | Finding |

| Tyrosine (Tyr) | Misactivated by wild-type PheRS but is typically removed by the enzyme's editing function. nih.govnih.gov | PheRS editing is the primary mechanism preventing Tyr from being incorporated at Phe codons. nih.gov |

| para-Halogenated Phenylalanines | The affinity (KM) of wild-type PheRS decreases as the halogen's van der Waals radius increases. nih.gov | The natural enzyme's active site has steric constraints that disfavor larger substituents. nih.gov |

| para-Substituted Phenylalanines | The A294G mutant of E. coli PheRS shows relaxed specificity, allowing the incorporation of analogs like p-bromophenylalanine and p-azidophenylalanine. nih.gov | Engineering the enzyme's binding pocket can expand the range of accepted non-canonical amino acids. nih.gov |

| 3,4-dihydroxy-L-phenylalanine (L-DOPA) | Can be misincorporated in place of tyrosine by tyrosyl-tRNA synthetase (TyrRS) in cell-free systems. anu.edu.aunih.gov | Demonstrates the promiscuity of some synthetases for closely related analogs. anu.edu.au |

Influence on Intracellular Signaling Pathways and Gene Expression in Cell Lines

Direct studies on the influence of this compound on specific intracellular signaling pathways and gene expression are not available in the reviewed literature. However, research on other D-amino acids and halogenated L-phenylalanine derivatives indicates that such compounds can have significant biological effects.

D-amino acids are increasingly recognized as signaling molecules, particularly in bacteria where they can regulate processes like biofilm formation and cell wall biogenesis. nih.govnih.govresearchgate.net In mammals, certain D-amino acids such as D-serine and D-aspartate are known to function as neurotransmitters or neuromodulators, for example by acting on the NMDA receptor. mdpi.com This suggests that D-amino acids can interact with specific protein targets, such as receptors, to trigger signaling cascades.

Furthermore, the availability of amino acids, in general, can regulate the expression of certain genes. nih.gov Limitation of specific amino acids can induce a stress response that alters transcription and mRNA stability for genes involved in metabolism and growth. nih.gov

Studies on halogenated L-phenylalanine derivatives have shown that they can modulate cellular signaling. For example, 3,5-dibromo-L-tyrosine, a halogenated derivative of L-phenylalanine, was found to be neuroprotective in models of ischemia by depressing excitatory glutamatergic synaptic transmission. nih.gov While these examples are from related but distinct molecules, they establish a precedent for halogenated amino acids and D-amino acids acting as bioactive signaling molecules. Any potential effect of this compound would likely be mediated through specific interactions with receptors, enzymes, or transporters rather than through its participation in protein synthesis.

Intracellular Localization and Compartmentalization Studies

Specific studies detailing the intracellular localization and compartmentalization of this compound have not been identified. The cellular uptake and distribution of an amino acid analog are dependent on its structure and the presence of specific transporters.

The uptake of many L-amino acid analogs, including fluorinated ones like L-p-fluorophenylalanine, into mammalian cells is mediated by amino acid transporters, such as the L-type amino acid transporter (System L). nih.gov The hydrophobicity of the amino acid can influence its transport and localization; halogenation is known to increase the hydrophobicity of phenylalanine derivatives. nih.gov

For D-amino acids, distinct localization patterns are observed. In bacteria, fluorescent D-amino acids (FDAAs) have been shown to specifically accumulate in the peptidoglycan layer of the cell wall, as they are substrates for the enzymes involved in its synthesis and remodeling. rsc.org In mammals, the biological functions of D-phenylalanine are less clear, though it is known to be absorbed from the small intestine and can cross the blood-brain barrier, albeit less efficiently than the L-isomer. wikipedia.org Once in the body, D-amino acids can be metabolized by the enzyme D-amino acid oxidase, which is primarily found in the liver and kidney. mdpi.com

Therefore, the intracellular fate of this compound would depend on the cell type. In bacteria, it might be a substrate for cell wall synthesis enzymes and localize there. In mammalian cells, its uptake would depend on its affinity for various amino acid transporters that may or may not accommodate the D-enantiomer or the specific halogen substitution pattern. Its subsequent compartmentalization would be influenced by its metabolic stability and interactions with any intracellular targets.

Preclinical Pharmacological and Pharmacodynamic Studies of 3 Chloro 4 Fluoro D Phenylalanine Non Human Systems

In Vitro Characterization of Biological Activity

Enzyme Assays and Target Inhibition Potency

No studies detailing the inhibitory activity of 3-Chloro-4-fluoro-D-phenylalanine against specific enzymes were identified.

Cell-Based Functional Assays in Disease-Relevant Models

There is no available research on the effects of this compound in cell-based assays related to any disease models, such as cancer cell lines or primary neuronal cultures.

Receptor Binding and Ligand Displacement Studies

Information regarding the binding affinity of this compound to any biological receptors is not present in the reviewed literature.

In Vivo Pharmacodynamics in Non-Human Animal Models

Modulation of Biomarkers and Physiological Parameters

No in vivo studies in non-human animal models have been published that investigate the effects of this compound on any biological markers or physiological parameters.

Efficacy Assessment in Preclinical Disease Models

There is no documented evidence of this compound having been evaluated for efficacy in any preclinical models of metabolic disorders, neurological conditions, or other diseases.

While research exists for structurally related compounds, such as the L-enantiomer (3-Chloro-4-fluoro-L-phenylalanine) and other halogenated phenylalanine analogs, these findings cannot be directly extrapolated to the D-enantiomer . The stereochemistry of a molecule is a critical determinant of its biological activity, and thus, data for different isomers are not interchangeable.

Ex Vivo Analysis of Target Engagement and Distribution in Animal Tissues

Following extensive and systematic searches of publicly available scientific literature, no specific studies containing data on the ex vivo analysis of target engagement and tissue distribution for the compound this compound were identified.

Research in the broader field of halogenated phenylalanine analogs indicates that such compounds are often investigated for their interaction with amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is a target for drug delivery to the brain and tumors. nih.gov Methodologies for assessing the distribution of compounds in animal tissues ex vivo are well-established and include techniques like brain slice uptake analysis and autoradiography, which are used to determine brain concentration, tissue binding, and potential transport mechanisms. nih.gov

Studies on related phenylalanine derivatives often involve evaluating their inhibitory effects on specific transporters like LAT1 and LAT2 to determine affinity and selectivity. nih.gov For instance, research on various halogenated phenylalanines has shown that the position and nature of the halogen substituent can significantly influence their interaction with these transporters. nih.gov Specifically, substitutions at the 3-position of the phenylalanine ring have been shown to affect binding affinity. nih.gov

While these general principles and methodologies are relevant to the study of novel phenylalanine analogs, specific experimental data and detailed research findings for this compound are not present in the accessed scientific databases. Therefore, the creation of detailed, informative, and scientifically accurate content, including data tables on its ex vivo target engagement and tissue distribution, is not possible at this time. Further research and publication in peer-reviewed journals would be required to provide the specific information requested.

Structure Activity Relationship Sar of 3 Chloro 4 Fluoro D Phenylalanine Analogues and Derivatives

Impact of Halogen Substitution Patterns (Cl, F) on Biological Activity and Selectivity

Halogenation of the phenyl ring is a key strategy in medicinal chemistry to modulate the properties of phenylalanine-based compounds. The position, type, and number of halogen atoms can drastically alter a molecule's electronic and steric profile, thereby affecting its biological activity.

The location of halogen substituents on the phenyl ring of phenylalanine derivatives has a profound effect on their interaction with biological targets, such as amino acid transporters. nih.gov Studies on halogenated L-phenylalanine analogues have demonstrated that the position of the halogen atom influences affinity and selectivity for the L-type amino acid transporter 1 (LAT1) and L-type amino acid transporter 2 (LAT2).

For instance, when a halogen is placed at the 3-position (meta-position), the inhibitory activity against both LAT1 and LAT2 increases with the size of the halogen, following the trend: 3-F-Phe < 3-Cl-Phe < 3-Br-Phe < 3-I-Phe. nih.gov This suggests that for a compound like 3-Chloro-4-fluoro-D-phenylalanine, the chlorine at the 3-position contributes more significantly to this type of interaction than the fluorine at the 4-position might.

Conversely, substitution at the 2-position (ortho-position) shows a different pattern. Larger halogens at this position tend to enhance affinity for LAT1 without significantly altering interactions with LAT2, thereby increasing selectivity. nih.gov Substitution at the 4-position (para-position) has also been shown to be effective. In studies of N-benzoyl derivatives of fluorophenylalanines, the m-chlorobenzoyl-p-fluoro-DL-phenylalanine was identified as a particularly potent growth inhibitor in a microbial prescreen. nih.gov This highlights the combined effect of substitution patterns on both the phenyl ring of the amino acid and its derivatives.

| Substitution Position | Halogen | Impact on LAT1/LAT2 Affinity | Reference |

| 3-position (meta) | F, Cl, Br, I | Affinity for both LAT1 and LAT2 increases with halogen size. | nih.gov |

| 2-position (ortho) | F, Cl, Br, I | Affinity for LAT1 increases with halogen size; little effect on LAT2. | nih.gov |

| 4-position (para) | F | Active, especially when combined with other substitutions (e.g., m-chloro-benzoyl group). | nih.gov |

Halogens influence biological activity through a combination of electronic and steric effects. nih.gov The high electronegativity of fluorine and chlorine atoms in this compound withdraws electron density from the aromatic ring, altering its ability to participate in π-π stacking and other electronic interactions. nih.govbeilstein-journals.org Specifically, the strong inductive effect of fluorine can reduce the strength of π-π stacking interactions. nih.gov

Sterically, the size of the halogen atom is crucial. The increase in affinity for LAT1 and LAT2 with larger halogens at the 3-position suggests that a bulkier substituent is well-tolerated and may even form favorable interactions within a hydrophobic subpocket of the transporter. nih.gov Halogenation can also change the preferred conformation of the molecule. For example, halogenation at the para-position of phenylalanine in certain peptides can shift the equilibrium between cis and trans isomers, favoring the biologically active trans conformation. acs.org This modulation of molecular shape and electronic distribution is a fundamental aspect of the SAR of halogenated phenylalanines.

Role of the D-Stereochemistry in Receptor/Enzyme Recognition and Efficacy

The stereochemistry of the α-carbon is a critical determinant of biological activity. While L-amino acids are the natural proteinogenic forms, D-isomers like D-phenylalanine and its derivatives can exhibit unique and potent biological effects. drugbank.comsigmaaldrich.com The use of D-amino acids can confer resistance to degradation by proteases and can alter receptor binding affinity and selectivity.

A striking example is seen in analogues of the opioid peptide Dynorphin A. Unexpectedly, an analogue containing a conformationally constrained D-phenylalanine derivative, (R)-Atc, in position 4 showed higher binding affinity for both kappa and mu opioid receptors than the corresponding L-Phe analogue. nih.gov This represents a reversal of the typical stereochemical preference and underscores that D-isomers are not merely inactive counterparts but can be more potent agonists or antagonists. The specific three-dimensional arrangement of the D-isomer's side chain, carboxyl, and amino groups allows it to explore different interaction spaces within a binding pocket compared to its L-enantiomer, sometimes leading to enhanced or novel activities.

Modifications to the Phenyl Ring and Alanine (B10760859) Side Chain

Further diversification of this compound analogues can be achieved by altering the phenyl ring itself or by modifying the alanine side chain. These changes can improve pharmacokinetic properties, enhance potency, or increase selectivity.

The phenyl ring is a common scaffold in drug design, but it can contribute to poor physicochemical properties. nih.gov Bioisosteric replacement, the substitution of one group for another with similar physical or chemical properties, is a widely used strategy to overcome these limitations. prismbiolab.com

The phenyl ring of phenylalanine can be replaced by a variety of other ring systems to modulate activity. Common replacements include other aromatic systems like naphthylalanine or heterocyclic rings such as thiophene, benzimidazole, or indazole. drugdesign.orgnih.gov These changes alter the electronic distribution and steric profile, potentially leading to improved interactions with the target. Non-aromatic, saturated rings are also used as phenyl ring bioisosteres to improve properties like solubility and metabolic stability. nih.gov Examples include bicyclo[1.1.1]pentane (BCP) and bridged piperidine (B6355638) moieties, which can mimic the geometry of a para-disubstituted phenyl ring while improving drug-like characteristics. nih.gov

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

| Phenyl | Thiophene | Similar geometry and electronics. | drugdesign.org |

| Phenyl | Naphthyl | Larger aromatic surface for potential pi-stacking. | nih.gov |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improved solubility and metabolic stability. | nih.gov |

| Phenyl | Bridged Piperidine (BP) | Enhanced solubility and reduced lipophilicity. | nih.gov |

| Phenyl | Indole (as in Tryptophan) | Different H-bonding potential. | drugdesign.org |

Modifying the alanine portion of the amino acid provides another avenue to influence SAR. Elongating the side chain, as in homophenylalanine (Hfe), changes the distance and orientation of the aromatic ring relative to the peptide backbone, which can affect receptor binding. nih.gov

Introducing conformational constraints into the side chain is a powerful technique to lock the molecule into a specific, biologically active conformation. nih.gov This reduces the entropic penalty upon binding and can significantly enhance affinity and selectivity. Examples of constrained phenylalanine analogues include:

β-methyl-phenylalanine: The methyl group restricts the rotation of the phenyl ring. nih.gov

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic): A cyclic analogue where the side chain is fused to the backbone amine, severely restricting conformational freedom and promoting specific secondary structures in peptides. nih.gov

2-aminotetralin-2-carboxylic acid (Atc): A constrained analogue used to probe the required stereochemistry for opioid receptor affinity. nih.gov

Cyclopropane (B1198618) analogues (c3Phe): The cyclopropane ring fixes the orientation of the phenyl side chain relative to the backbone. researchgate.net

(Z)-α,β-didehydro-phenylalanine (ΔZPhe): The double bond between the α- and β-carbons makes this part of the molecule planar, locking the aromatic ring into a specific orientation. nih.gov

These modifications demonstrate that restricting the flexibility of the phenylalanine side chain is a highly effective strategy for optimizing the pharmacological profile of its derivatives.

Design and Synthesis of Novel this compound Derivatives with Optimized Properties

The design of novel derivatives of this compound is fundamentally guided by the goal of enhancing biological activity and optimizing pharmacokinetic properties. The introduction of the chloro and fluoro groups already modulates the electronic and lipophilic character of the parent D-phenylalanine molecule. Further modifications can be strategically planned to fine-tune these properties and introduce new interactions with biological targets.

The synthesis of derivatives of this compound can draw from established methods for amino acid and peptide synthesis. A general review of synthetic approaches for fluorinated phenylalanines provides a strong foundation for these efforts. For instance, methods for the direct fluorination of the phenyl ring or the synthesis of fluorinated building blocks that are later incorporated into the amino acid structure are well-documented. nih.gov

A key precursor for the synthesis of this compound and its derivatives is often a correspondingly substituted benzaldehyde (B42025) or benzyl (B1604629) bromide. For example, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine has been achieved by reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with N-acetylglycine. nih.gov A similar strategy could be envisioned for the chloro-analogue.

The core structure of this compound can be modified at several key positions to generate a library of analogues for biological screening:

The Carboxyl Group (C-terminus): The carboxylic acid can be converted to esters, amides, or other functional groups. These changes can impact the molecule's charge, lipophilicity, and potential for specific interactions with target proteins.

The Phenyl Ring: While the 3-chloro and 4-fluoro substitutions are the defining features, further modifications to the phenyl ring could be explored. However, this would represent a significant departure from the core structure.

The Alpha-Carbon: Modifications at the α-carbon, such as methylation, can be used to alter the conformational flexibility of the molecule.

The synthesis of such derivatives would typically involve protection of the amino and carboxyl groups, followed by the desired chemical modification, and subsequent deprotection.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Modification Site | Potential Reaction | Reagents and Conditions |

| Amino Group | Acylation | Acid chlorides or activated carboxylic acids, base |

| Carboxyl Group | Esterification | Alcohol, acid catalyst |

| Carboxyl Group | Amidation | Amine, coupling agents (e.g., DCC, HOBt) |

The structure-activity relationship (SAR) for derivatives of this compound is not extensively documented in dedicated public-domain research. However, valuable insights can be extrapolated from studies on other halogenated phenylalanine analogues. The presence and position of halogen atoms on the phenyl ring are known to significantly influence biological activity.

For instance, the affinity of phenylalanine derivatives for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, is highly dependent on the nature and position of halogen substituents. This suggests that derivatives of this compound could be explored as potential agents for targeting LAT1. The 3-chloro and 4-fluoro substitutions will create a specific electronic and steric profile that will govern its interaction with such transporters and enzymes.

The value of halogenated phenylalanine scaffolds is highlighted by the use of 3-bromo-4-fluoro-L-phenylalanine in the synthesis of a potent dual cholecystokinin (B1591339) 1 (CCK1) and CCK2 receptor antagonist. nih.gov This indicates that the 3-halo-4-fluoro substitution pattern can be a key feature for achieving high-affinity binding to specific biological targets.

A systematic study of this compound derivatives would involve synthesizing a series of analogues with varied substituents at the amino and carboxyl termini and evaluating their effects on a specific biological target. This would allow for the construction of a detailed SAR model.

Table 2: Hypothetical SAR Exploration for this compound Derivatives

| Analogue | Modification | Expected Impact on Properties | Potential for Biological Activity |

| 1 | N-acetylation | Increased polarity, potential for H-bonding | Altered target binding affinity |

| 2 | C-terminal methyl ester | Increased lipophilicity, loss of charge | Improved cell permeability |

| 3 | N-benzoylation | Increased size and lipophilicity | Enhanced hydrophobic interactions |

| 4 | C-terminal amide | Neutral charge, H-bonding potential | Modified target interaction |

This table is hypothetical and serves to illustrate the principles of SAR exploration. Actual biological activities would need to be determined experimentally.

Metabolic Fate and Biotransformation of 3 Chloro 4 Fluoro D Phenylalanine in Preclinical Models

In Vitro Metabolite Identification and Profiling (e.g., using Liver Microsomes, Hepatocytes from non-human species)

In vitro systems such as liver microsomes and hepatocytes are fundamental tools for predicting the metabolic pathways of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes.

Oxidative Metabolism Pathways (e.g., Cytochrome P450 activity)

The initial step in the metabolism of many xenobiotics is oxidation, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. For aromatic compounds like 3-Chloro-4-fluoro-D-phenylalanine, aromatic hydroxylation is a common metabolic route. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring can influence the site and rate of hydroxylation.

However, the fluorination of an amino acid side chain is known to confer resistance to P450 metabolism. nih.gov The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond. Therefore, it is plausible that the oxidative metabolism of this compound would be less extensive than that of its non-fluorinated counterpart.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Following initial oxidative metabolism (Phase I), or for compounds with suitable functional groups, conjugation reactions (Phase II) facilitate their excretion. These reactions increase the water solubility of the compound.

Glucuronidation and Sulfation: If hydroxylation of the aromatic ring occurs, the resulting hydroxyl group can be a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate (B86663) conjugates, respectively. Based on studies of the structurally related compound 3-chloro-4-fluoroaniline (B193440), O-sulfation of a hydroxylated metabolite is a likely pathway. nih.gov For instance, the principal metabolites of 3-chloro-4-fluoroaniline in rats were identified as 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. nih.gov This suggests that hydroxylation followed by sulfation or glucuronidation are probable metabolic routes.

Glutathione Conjugation: The presence of a chlorine atom on the aromatic ring introduces the possibility of glutathione conjugation, a pathway typically involved in the detoxification of electrophilic compounds. However, direct displacement of an aromatic chlorine by glutathione is generally not a major pathway unless the ring is activated by strong electron-withdrawing groups. It is more likely that if an electrophilic intermediate is formed via oxidative metabolism, it would then be conjugated with glutathione.

In Vivo Metabolism Studies in Non-Human Animal Models

While specific in vivo data for this compound is scarce, we can extrapolate potential outcomes based on the metabolism of similar compounds, such as halogenated anilines and other fluorinated amino acids.

Identification of Circulating and Excreted Metabolites

In a typical in vivo study in a preclinical species like the rat, it would be expected that the primary circulating and excreted metabolites would be products of both Phase I and Phase II metabolism. Based on the metabolism of 3-chloro-4-fluoroaniline in rats, N-acetylation and hydroxylation followed by O-sulfation were identified as major metabolic transformations. nih.gov Therefore, for this compound, one could anticipate the presence of its N-acetylated form, as well as hydroxylated and subsequently sulfated or glucuronidated metabolites in plasma and urine.

The D-configuration of the amino acid may lead to slower metabolism and excretion compared to its L-counterpart, potentially resulting in a longer plasma half-life of the parent compound.

| Potential Metabolite | Metabolic Pathway | Expected in |

| N-Acetyl-3-chloro-4-fluoro-D-phenylalanine | N-Acetylation | Plasma, Urine |

| Hydroxylated this compound | Aromatic Hydroxylation (CYP450) | Plasma, Urine |

| This compound-O-sulfate | Sulfation of hydroxylated metabolite | Urine |

| This compound-O-glucuronide | Glucuronidation of hydroxylated metabolite | Urine |

This table represents a hypothetical profile of potential metabolites based on known metabolic pathways of structurally related compounds.

Enzymatic Pathways Involved in Biotransformation

The primary enzymatic pathways anticipated to be involved in the biotransformation of this compound include:

Cytochrome P450 enzymes (CYPs): For initial oxidative metabolism, particularly aromatic hydroxylation.

N-acetyltransferases (NATs): For the acetylation of the amino group.

UDP-glucuronosyltransferases (UGTs): For the glucuronidation of any hydroxylated metabolites.

Sulfotransferases (SULTs): For the sulfation of any hydroxylated metabolites.

Comparative Metabolism across Different Preclinical Species

Metabolic pathways can vary significantly between different preclinical species (e.g., rat, mouse, dog, non-human primate). These differences are often due to variations in the expression and activity of drug-metabolizing enzymes. For instance, the extent of N-acetylation can differ markedly between species, with dogs being deficient in this pathway.

Therefore, if we were to hypothesize on the comparative metabolism of this compound:

Rats and Mice: Likely to exhibit a similar metabolic profile, with N-acetylation and oxidative metabolism followed by conjugation being significant pathways.

Dogs: Would be expected to show little to no N-acetylated metabolites. Instead, oxidative pathways and subsequent conjugation might be more prominent.

Non-human primates: Often considered to have a metabolic profile most similar to humans, they would likely exhibit a balanced profile of oxidative and conjugative metabolism.

| Species | Predicted Major Metabolic Pathways | Anticipated Key Metabolites |

| Rat | N-Acetylation, Aromatic Hydroxylation, Sulfation, Glucuronidation | N-Acetyl derivative, Hydroxylated, Sulfated, and Glucuronidated conjugates |

| Mouse | N-Acetylation, Aromatic Hydroxylation, Sulfation, Glucuronidation | N-Acetyl derivative, Hydroxylated, Sulfated, and Glucuronidated conjugates |

| Dog | Aromatic Hydroxylation, Sulfation, Glucuronidation | Hydroxylated, Sulfated, and Glucuronidated conjugates (lacking N-acetyl derivative) |

| Non-Human Primate | N-Acetylation, Aromatic Hydroxylation, Sulfation, Glucuronidation | A profile likely similar to rats and mice, but potentially with quantitative differences. |

This table presents a speculative comparison of metabolic pathways across different preclinical species based on general metabolic differences.

Analytical Methodologies for 3 Chloro 4 Fluoro D Phenylalanine and Its Metabolites in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analyzing 3-Chloro-4-fluoro-D-phenylalanine and its metabolites, providing the necessary separation from endogenous interferences in research samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay.

High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the compound is separated based on its hydrophobicity. nih.gov

For the D-enantiomer, chiral HPLC is essential. This can be accomplished using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. sigmaaldrich.commst.edu Macrocyclic glycopeptide-based CSPs, for instance, are effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com Alternatively, pre-column derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. researchgate.net

Detection of this compound can be achieved through several methods:

UV Detection: The presence of the phenyl ring allows for detection by UV absorbance, typically in the range of 254-280 nm. While straightforward, this method may lack the sensitivity and selectivity required for complex biological samples.

Fluorescence Detection: Derivatization of the primary amine group with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can significantly enhance sensitivity and selectivity.

Electrochemical Detection: This method can be employed if the compound or its derivatives are electrochemically active, offering high sensitivity for specific applications.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Phenylalanine Analogs

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) mst.edu |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) sigmaaldrich.com |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Detection | UV at 260 nm or Fluorescence (with derivatization) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) with Mass Spectrometry (MS) for Derivatized Analytes

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Since amino acids like this compound are non-volatile, derivatization is a mandatory step. sigmaaldrich.com Common derivatization strategies involve converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile esters and amides. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used approach. nih.govnih.gov

Once derivatized, the compound can be separated on a capillary GC column and detected by a mass spectrometer (GC-MS). This technique offers excellent chromatographic resolution and provides structural information from the mass spectra, aiding in the identification of the parent compound and its metabolites. mdpi.com

Mass Spectrometry Applications for Structure Elucidation and Trace Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and selectivity, especially when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in biological fluids. nih.govresearchgate.net This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the parent compound is separated from the matrix by HPLC and then ionized, most commonly by electrospray ionization (ESI). The protonated molecule of this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations. nih.gov The development of a robust LC-MS/MS method requires optimization of both chromatographic conditions and mass spectrometric parameters. davidpublisher.com

Table 2: Hypothetical MRM Transitions for this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| This compound | 218.0 | 172.0 (loss of formic acid) | Positive ESI |

| Internal Standard (e.g., 13C6-labeled) | 224.0 | 178.0 | Positive ESI |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, typically with an error of less than 5 ppm. nih.govnih.gov This capability is crucial for the identification of unknown metabolites of this compound.

By comparing the accurate mass of a potential metabolite with theoretical masses of predicted biotransformation products (e.g., hydroxylation, dehalogenation, glucuronidation), the elemental composition of the metabolite can be confidently determined. nih.gov The fragmentation pattern obtained from HRMS/MS experiments further aids in the structural elucidation of these metabolites. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of newly synthesized compounds like this compound. acs.orgnih.gov While not typically used for quantitative analysis in biological samples due to its lower sensitivity compared to MS, it is invaluable for verifying the chemical structure of reference standards.

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Furthermore, ¹⁹F NMR is particularly useful for fluorinated compounds, as the fluorine nucleus is highly sensitive to its chemical environment, providing a distinct signal that can confirm the presence and position of the fluorine atom on the phenyl ring. researchgate.netacs.orgucla.edu Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment. acs.org

Bioanalytical Method Validation in Preclinical Biological Matrices (e.g., plasma, urine, tissue homogenates from animal studies)

The successful quantification of xenobiotics and their metabolites in biological matrices is fundamental to preclinical research, providing essential data for pharmacokinetic and toxicokinetic assessments. The validation of bioanalytical methods ensures that the data generated are reliable, reproducible, and accurate. For a compound like this compound, a robust bioanalytical method validation in preclinical matrices such as plasma, urine, and tissue homogenates from animal studies is a prerequisite for its development as a potential therapeutic agent or research tool. The validation process is guided by regulatory frameworks established by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. This ensures that the method is fit for its intended purpose, which in the context of preclinical studies, is the accurate measurement of this compound and its potential metabolites in various biological samples obtained from animal models.

A cornerstone of bioanalytical method validation is the demonstration of several key parameters, including selectivity, specificity, accuracy, precision, linearity, range, and stability. These parameters are assessed to ensure that the method can reliably distinguish the analyte from other components in the complex biological matrix and provide an accurate measure of its concentration.

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity, a closely related term, ensures that the signal measured is from the intended analyte. In preclinical studies, biological matrices are complex mixtures of endogenous substances, and the potential for interference is high.

To assess selectivity, blank samples from at least six individual sources of the same matrix (e.g., rat plasma, mouse urine) are analyzed to ensure that no endogenous components interfere with the detection of this compound or its internal standard. The response of any interfering peak at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ), and less than 5% for the internal standard.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte in the sample. Precision describes the degree of scatter between a series of measurements of the same sample. Both are critical for the reliability of the data.

Accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels: LLOQ, low, medium, and high. The mean concentration of the QC samples should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%. The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).

Illustrative Data for Accuracy and Precision of this compound in Rat Plasma

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |

| Low | 3.0 | 2.90 | 96.7 | 6.2 |

| Medium | 50 | 51.5 | 103.0 | 4.8 |

| High | 150 | 147.5 | 98.3 | 5.5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Calibration Curve and Linearity

A calibration curve is generated by plotting the response of the analytical instrument against known concentrations of the analyte. The linearity of the calibration curve demonstrates a proportional relationship between the concentration and the response over a defined range.

The calibration curve is typically prepared in the same biological matrix as the study samples. A regression analysis is performed, and the correlation coefficient (r²) is expected to be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Stability

The stability of this compound in the biological matrix must be evaluated under various conditions that mimic the handling and storage of study samples. This includes:

Freeze-Thaw Stability: Assesses the stability of the analyte after multiple cycles of freezing and thawing. Typically, three cycles are evaluated.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period that reflects the sample processing time.

Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the entire study period.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.

For each stability assessment, the mean concentration of the stability samples is compared to that of freshly prepared samples, and the deviation should be within ±15%.

Illustrative Stability Data for this compound in Mouse Urine at -80°C

| Storage Duration | Low QC (ng/mL) | High QC (ng/mL) |

| Mean Conc. (Deviation %) | Mean Conc. (Deviation %) | |

| 0 Days | 5.1 (-2.0%) | 78.9 (5.2%) |

| 30 Days | 4.9 (-5.9%) | 76.5 (2.0%) |

| 90 Days | 5.2 (-0.5%) | 75.8 (1.1%) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Matrix Effect and Recovery

The matrix effect is the alteration of the analyte's ionization efficiency due to co-eluting endogenous components from the biological matrix. It is a significant concern in liquid chromatography-mass spectrometry (LC-MS) based assays. The matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked blank matrix with the response of the analyte in a neat solution.

Recovery refers to the efficiency of the extraction procedure in recovering the analyte from the biological matrix. It is determined by comparing the response of the analyte in a pre-extraction spiked matrix with that in a post-extraction spiked matrix.

Consistent and reproducible matrix effect and recovery are essential for a reliable bioanalytical method.

Application to Tissue Homogenates

When analyzing tissue samples, the validation process includes additional considerations. The homogenization procedure must be standardized to ensure consistent extraction of the analyte. The stability of the analyte in the tissue homogenate must also be established. Due to the potential for higher lipid content and different enzymatic activity compared to plasma or urine, matrix effects can be more pronounced in tissue homogenates, requiring careful evaluation and optimization of the sample preparation and chromatographic conditions.

Computational and Theoretical Studies of 3 Chloro 4 Fluoro D Phenylalanine

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction of a ligand with a biological target at an atomic level. For 3-Chloro-4-fluoro-D-phenylalanine, a key potential target is the L-type amino acid transporter 1 (LAT1), which is known to transport large neutral amino acids, including phenylalanine, across cell membranes. nih.gov LAT1 is a promising target for drug delivery, particularly for accessing the brain and for targeting cancer cells where it is often overexpressed. nih.govnih.gov

Docking studies of various phenylalanine analogs with LAT1 have revealed the importance of the amino acid backbone for recognition, while the phenyl ring inserts into a hydrophobic pocket. nih.gov The substitution pattern on the phenyl ring significantly influences binding affinity and selectivity. For instance, halogenation at different positions on the phenylalanine ring can modulate the interaction with key residues in the LAT1 binding site, such as Phe252 and Gly255 in transmembrane helix 6 (TM6) and a conserved Gly-Ser-Gly motif in TM1. nih.gov While specific docking studies for this compound are not extensively reported in the literature, we can infer its potential binding mode. The chloro and fluoro substituents would likely engage in halogen bonding and other non-covalent interactions within the hydrophobic pocket of LAT1, potentially enhancing binding affinity compared to unsubstituted D-phenylalanine.

Molecular dynamics simulations could further elucidate the stability of the docked pose and the dynamic behavior of the ligand-protein complex over time. nih.govrsc.org These simulations can reveal how the flexibility of both the ligand and the protein affects the binding and can help in calculating the binding free energy, providing a more accurate prediction of the binding affinity. An MD simulation of this compound within a model lipid bilayer could also provide insights into its passive membrane permeability. mdpi.com

Table 1: Key Residues in LAT1 and Potential Interactions with this compound

| Interacting Residue in LAT1 | Type of Interaction | Potential Role of Substituents |

| Phe252 | Hydrophobic (π-π stacking) | The phenyl ring of the ligand interacts with the phenyl ring of the residue. |

| Gly255 | van der Waals | The chloro and fluoro groups may form favorable contacts. |

| Gly65-Ser66-Gly67 | Hydrogen Bonding | The amino and carboxyl groups of the ligand interact with the backbone of these residues. |

| Various | Halogen Bonding | The chlorine and fluorine atoms can act as halogen bond donors or acceptors. |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and conformational preferences of a molecule. yildiz.edu.tr For this compound, these calculations can quantify the effects of the halogen substituents on the molecule's properties.

The introduction of electron-withdrawing chlorine and fluorine atoms is expected to significantly alter the electron distribution of the phenyl ring. This can be visualized through electrostatic potential (ESP) maps, which would likely show a region of more positive potential on the ring, influencing its ability to participate in π-π stacking and other electrostatic interactions. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap generally implies lower reactivity. The acidity of the compound is also influenced by halogenation, with chlorination typically increasing acidity more than fluorination due to a balance of electronegativity and polarizability effects. researchgate.net

Conformational analysis through quantum chemical calculations can identify the most stable low-energy conformations of this compound in different environments (gas phase, implicit solvent). This information is crucial for understanding its preferred shape when interacting with a biological target.

Table 2: Predicted Effects of Halogenation on the Electronic Properties of D-Phenylalanine

| Property | Effect of 3-Chloro-4-fluoro Substitution (Predicted) | Rationale |

| Electron Density on Phenyl Ring | Decreased | Inductive effect of electronegative Cl and F atoms. |

| Dipole Moment | Increased | Asymmetric distribution of charge due to halogen substituents. |

| HOMO-LUMO Gap | Likely altered | Changes in molecular orbital energies due to inductive and mesomeric effects. |

| Acidity (pKa) | Likely Increased | Stabilization of the conjugate base by electron-withdrawing halogens. |

In Silico Prediction of ADME Properties (Preclinical Context)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction models offer a rapid and cost-effective way to assess these properties in the early stages of drug discovery. For this compound, various ADME parameters can be predicted using computational tools.

These predictions are generally based on the molecule's structural and physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. The presence of the chloro and fluoro groups will increase the molecular weight and lipophilicity compared to D-phenylalanine.

Table 3: Estimated Physicochemical Properties and their Influence on ADME for this compound

| Physicochemical Property | Estimated Value/Trend | Potential ADME Implication |

| Molecular Weight | ~217.6 g/mol | Within the range for good oral bioavailability. |

| logP (Lipophilicity) | Higher than Phenylalanine | May increase membrane permeability and plasma protein binding. |

| Polar Surface Area (PSA) | Similar to Phenylalanine | Likely to have reasonable cell permeability. |

| Hydrogen Bond Donors/Acceptors | Same as Phenylalanine | Conforms to rules for drug-likeness (e.g., Lipinski's Rule of Five). |

| pKa | Altered by halogens | Influences solubility and absorption at different pH values. |

Pharmacophore Modeling and Virtual Screening for Identification of Related Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for a series of active compounds can be used to virtually screen large chemical libraries to identify new molecules with the potential for similar activity.

For this compound, a pharmacophore model could be developed based on its structure and its hypothesized interactions with a target like LAT1. The key pharmacophoric features would likely include a positive ionizable feature (the amino group), a negative ionizable feature (the carboxyl group), and an aromatic/hydrophobic feature (the substituted phenyl ring). The halogen atoms could be defined as specific hydrophobic or halogen bond donor/acceptor features.

Once a pharmacophore model is established, it can be used as a 3D query to search databases of chemical compounds. This virtual screening process can identify structurally diverse molecules that possess the same key features in the correct spatial arrangement, thus having a higher probability of binding to the same target. This approach is valuable for identifying novel scaffolds that could be further optimized. Studies on other phenylalanine derivatives have successfully used pharmacophore models to identify new inhibitors of targets like tryptophan hydroxylase. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. asianpubs.org These models are invaluable for lead optimization, as they can predict the activity of newly designed analogs and guide the synthesis of more potent compounds.

A QSAR study for a series of analogs of this compound would involve synthesizing a set of related compounds with variations in their structure (e.g., different substituents on the phenyl ring) and measuring their biological activity against a specific target. Then, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates the descriptors with the activity.

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity. Such studies on other phenylalanine derivatives have provided valuable insights for designing more potent inhibitors. nih.gov

Table 4: Example of a Data Structure for a QSAR Study of this compound Analogs

| Compound | Substituent (X) | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (IC50) |

| 1 | 3-Cl, 4-F | (Calculated) | (Calculated) | (Calculated) | (Measured) |